

SR1078: A Technical Guide to its Mechanism of Action as a ROR α / γ Agonist

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Compound of Interest

Compound Name: SR1078

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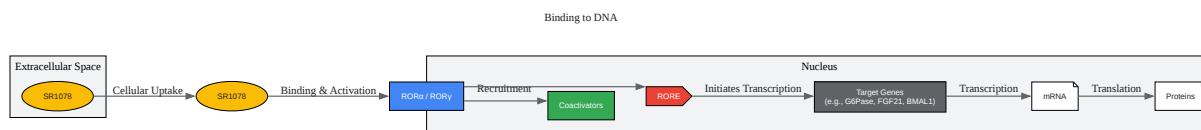
Abstract

SR1078 is a synthetic small molecule that functions as a selective agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (ROR α) and gamma (ROR γ).^{[1][2][3]} These nuclear receptors are critical transcription factors involved in the regulation of metabolic and immune processes.^{[2][3]} **SR1078** directly binds to the ligand-binding domain of ROR α and ROR γ , inducing a conformational change that facilitates the recruitment of coactivators and enhances the transcription of ROR target genes.^{[1][4][5]} This guide provides a detailed overview of the mechanism of action of **SR1078**, supported by quantitative data, experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action

SR1078 acts as a potent activator of ROR α and ROR γ .^[1] The primary mechanism involves its direct interaction with the ligand-binding pocket of these orphan nuclear receptors. This binding event stabilizes an active conformation of the receptor, which promotes the dissociation of corepressors and the recruitment of coactivator proteins.^[4] This receptor-coactivator complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the stimulation of gene transcription.^[2] This activity has been demonstrated to be selective, with no significant off-target effects on other nuclear receptors such as FXR, LXR α , and LXR β .^[1]

Signaling Pathway Diagram



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Caption: **SR1078** signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and pharmacokinetics of **SR1078**.

Table 1: In Vitro Activity of SR1078

Cell Line	Assay Type	Target Gene(s)	Concentration	Effect	Reference
SH-SY5Y	Gene Expression	A2BP1, CYP19A1, NLGN1, IPTR1	2-10 μ M	Dose-dependent increase in expression	[1]
SH-SY5Y	Gene Expression	-	3-5 μ M (EC50)	-	[1]
HEK293	Cotransfection	ROR α /y driven transcription	2-5 μ M	Significant activation	[2]
HepG2	Gene Expression	FGF21	10 μ M	~3-fold increase in mRNA	[3]
HepG2	Gene Expression	G6Pase	10 μ M	~2-fold increase in mRNA	[3]
LAN5, SK-N-BE(2)-C	Gene Expression	G6Pase, FGF-21, BMAL1	Not Specified	Effective activation of transcription	[5]

Table 2: In Vivo Pharmacokinetics and Efficacy of SR1078 in Mice

Parameter	Dose	Route	Time Point	Measurement	Value	Reference
Plasma Concentration	10 mg/kg	i.p.	1 hour	Plasma Level	3.6 μ M	[2][3]
Plasma Concentration	10 mg/kg	i.p.	8 hours	Plasma Level	>800 nM	[2][3]
Brain Concentration	10 mg/kg	i.p.	1 hour	Brain Level	~4 μ M	[6][7]
Brain Concentration	10 mg/kg	i.p.	8 hours	Brain Level	>1 μ M	[6][7]
Target Gene Expression (Liver)	10 mg/kg	i.p.	2 hours	FGF21 & G6Pase mRNA	Significant stimulation	[2]
Behavioral Effect (BTBR mice)	10 mg/kg	i.p.	Not Specified	Repetitive Grooming	~25% reduction	[6]

Experimental Protocols

In Vitro Cotransfection Assay for ROR α /y Activity

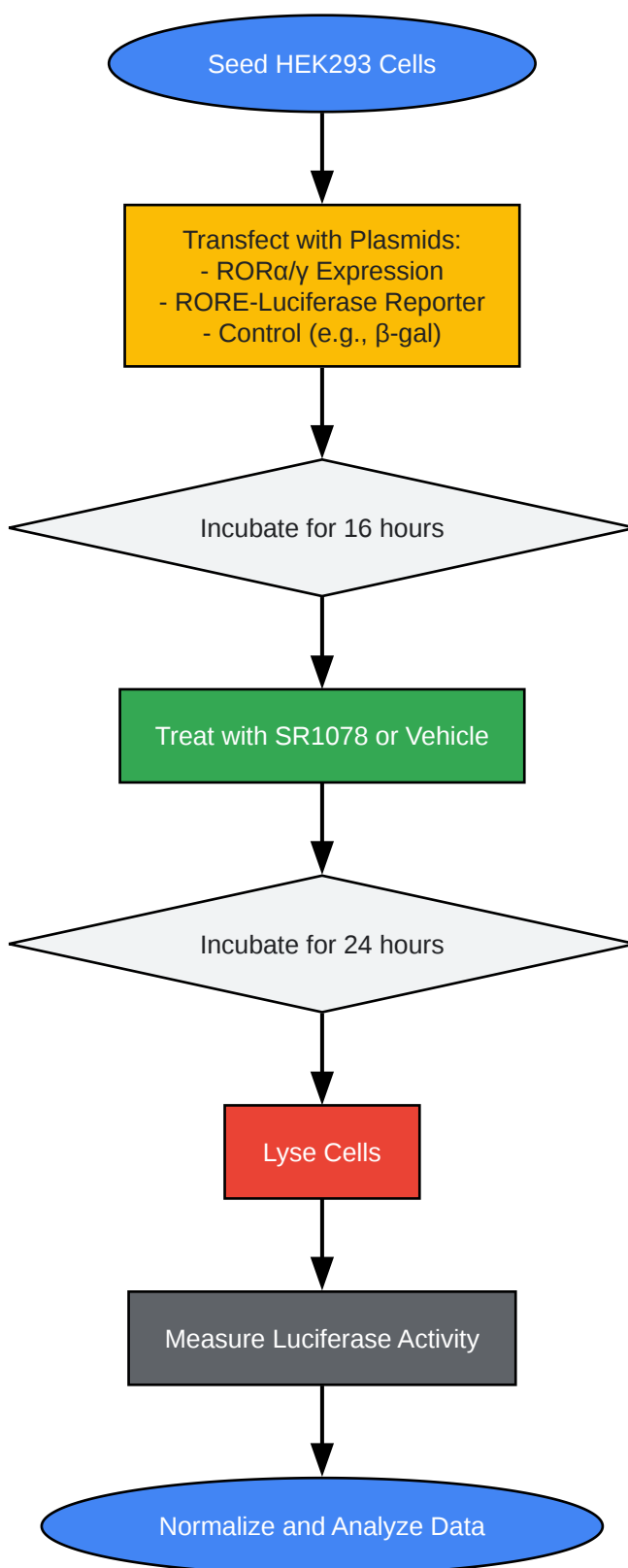
This protocol is designed to assess the ability of **SR1078** to activate ROR α and ROR γ -mediated transcription.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1%

penicillin-streptomycin.

- Transfection: Cells are seeded in 24-well plates and transfected with the following plasmids using a suitable transfection reagent:
 - A reporter plasmid containing a ROR target gene promoter (e.g., G6Pase or FGF21 promoter) upstream of a luciferase gene.
 - An expression plasmid for full-length human ROR α or ROR γ .
 - A control plasmid (e.g., β -galactosidase) for normalization of transfection efficiency.
- Compound Treatment: 16 hours post-transfection, the medium is replaced with fresh medium containing **SR1078** at various concentrations (e.g., 0.1 to 10 μ M) or vehicle control (DMSO).
[8]
- Luciferase Assay: After 24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer and a suitable luciferase assay kit.[8]
- Data Analysis: Luciferase activity is normalized to the control plasmid activity. The fold activation by **SR1078** is calculated relative to the vehicle-treated cells.



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Caption: Cotransfection assay workflow.

In Vivo Analysis of ROR Target Gene Expression in Mice

This protocol outlines the procedure for evaluating the effect of **SR1078** on the expression of ROR target genes in a mouse model.

Methodology:

- **Animal Model:** C57BL/6 mice are used for this study.
- **Compound Preparation and Administration:** **SR1078** is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to a final concentration for intraperitoneal (i.p.) injection.^[1] Mice are administered a single dose of **SR1078** (e.g., 10 mg/kg) or vehicle control.
- **Tissue Harvesting:** At a specified time point post-injection (e.g., 2 hours), mice are euthanized, and the livers are harvested.^[2]
- **RNA Isolation and cDNA Synthesis:** Total RNA is extracted from the liver tissue using a suitable RNA isolation kit. The quantity and quality of RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
- **Quantitative PCR (qPCR):** The expression levels of ROR target genes (e.g., G6Pase and FGF21) and a housekeeping gene (for normalization) are quantified by qPCR using gene-specific primers.
- **Data Analysis:** The relative mRNA expression of the target genes is calculated using the delta-delta Ct method, normalized to the housekeeping gene, and expressed as fold change relative to the vehicle-treated group.

Conclusion

SR1078 is a valuable chemical probe for studying the physiological and pathological roles of ROR α and ROR γ . Its mechanism as a direct agonist that enhances the transcriptional activity of these receptors is well-documented. The provided data and protocols offer a comprehensive resource for researchers investigating the therapeutic potential of modulating the ROR signaling pathway in various disease contexts, including metabolic disorders and neurological conditions.^{[6][9]}

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